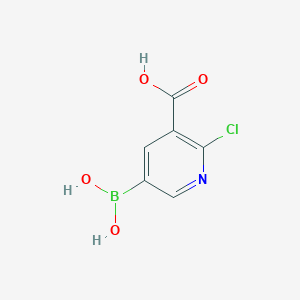
Acide 3-carboxy-2-chloropyridine-5-boronique
Vue d'ensemble
Description
3-Carboxy-2-chloropyridine-5-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-Carboxy-2-chloropyridine-5-boronic acid involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of 3-Carboxy-2-chloropyridine-5-boronic acid is C6H5BClNO4 . Its molecular weight is 201.37 . The InChI code is 1S/C6H5BClNO4/c8-5-4 (6 (10)11)1-3 (2-9-5)7 (12)13/h1-2,12-13H, (H,10,11) and the InChI key is BYEBVRVKFQUMBP-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Carboxy-2-chloropyridine-5-boronic acid is involved in various chemical reactions. It is used as a substrate in the preparation of α- secondary and tertiary pyridines by the reaction of pyridotriazoles with boronic acids . It is also a substrate in the palladium-catalyzed α-arylation of saturated cyclic amines and N -methyl amines .Physical And Chemical Properties Analysis
The physical form of 3-Carboxy-2-chloropyridine-5-boronic acid is solid . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Acide 3-carboxy-2-chloropyridine-5-boronique : est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone . Cette réaction est largement appliquée en raison de ses conditions douces et de sa tolérance à divers groupes fonctionnels. Le groupe acide boronique de ce composé facilite l'étape de transmétallation, qui est cruciale pour le processus de couplage.
Synthèse organique
En synthèse organique, ce composé sert de bloc de construction polyvalent. Ses sites réactifs permettent la construction de molécules complexes par le biais de diverses réactions de formation de liaisons. La présence de fonctionnalités à la fois carboxyliques et d'acide boronique offre une double réactivité, permettant des transformations sélectives .
Découverte de médicaments
La structure du composé est propice aux applications de la chimie médicinale, en particulier dans la synthèse de candidats médicaments. Son cycle pyridine est un motif courant dans les produits pharmaceutiques, et le groupe acide boronique peut être utilisé pour introduire des pharmacophores supplémentaires ou pour modifier les propriétés physicochimiques du composé .
Science des matériaux
En science des matériaux, l'this compound peut être utilisé pour modifier les surfaces ou créer de nouveaux matériaux avec des propriétés spécifiques. Le groupe acide boronique peut former des liaisons covalentes réversibles avec les diols, ce qui est utile pour créer des matériaux dynamiques .
Imagerie par tomographie par émission de positons (TEP)
Ce composé est utilisé dans la préparation de radioligands TEP, tels que [11C]MK-1064, qui sont applicables à l'imagerie de récepteurs spécifiques comme le récepteur de l'orexine-2 . La possibilité de suivre de tels ligands in vivo est cruciale à la fois pour le diagnostic et la recherche sur les maladies neurologiques.
Études d'inhibition enzymatique
Les caractéristiques structurelles de l'this compound le rendent adapté à l'étude de l'inhibition enzymatique. Les acides boroniques peuvent imiter les états de transition des réactions enzymatiques, servant ainsi d'inhibiteurs puissants pour des enzymes telles que les protéases à sérine .
Capteurs chimiques
En raison de l'affinité de l'acide boronique pour les diols, ce composé peut être utilisé dans le développement de capteurs chimiques. Ces capteurs peuvent détecter les sucres ou autres polyols, ce qui est important pour la surveillance des taux de glucose dans la gestion du diabète .
Catalyse
Enfin, le composé trouve une application dans la catalyse. Le groupe acide boronique peut participer à des cycles catalytiques, en particulier dans les réactions catalysées au palladium, pour faciliter la synthèse de divers composés organiques .
Safety and Hazards
3-Carboxy-2-chloropyridine-5-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding dust formation, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
3-Carboxy-2-chloropyridine-5-boronic acid, like other boronic acids, is known to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 3-Carboxy-2-chloropyridine-5-boronic acid) with a halide or pseudo-halide under the action of a palladium catalyst . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Carboxy-2-chloropyridine-5-boronic acid participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The product of this reaction can influence downstream biochemical pathways depending on its nature and the specific biological context .
Result of Action
The molecular and cellular effects of 3-Carboxy-2-chloropyridine-5-boronic acid’s action would depend on the specific biological context and the nature of the compound synthesized through the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of 3-Carboxy-2-chloropyridine-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be sensitive to the pH of the reaction medium . Additionally, the storage temperature of the compound can affect its stability .
Propriétés
IUPAC Name |
5-borono-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEBVRVKFQUMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254469 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-50-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



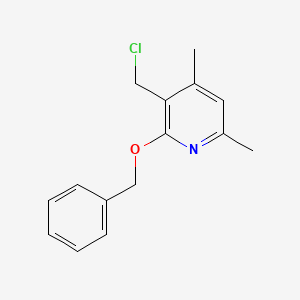
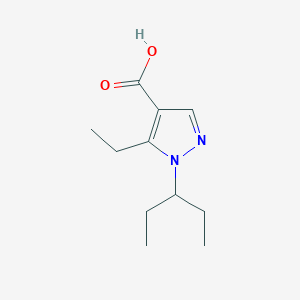
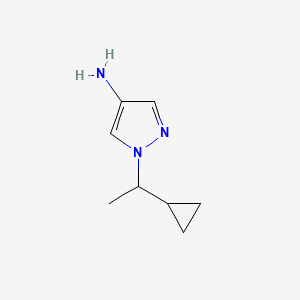
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)

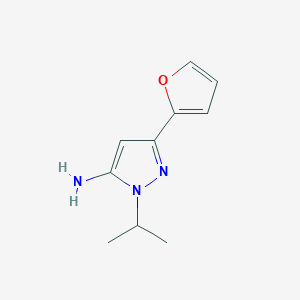
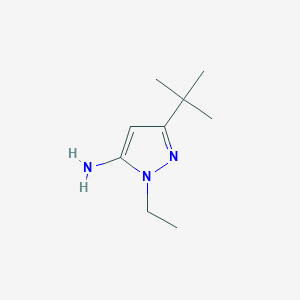
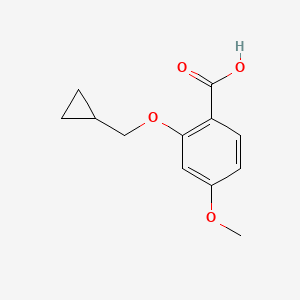
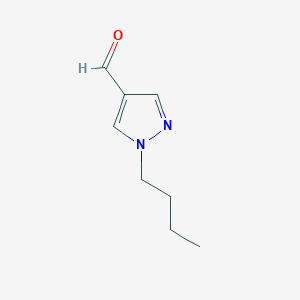

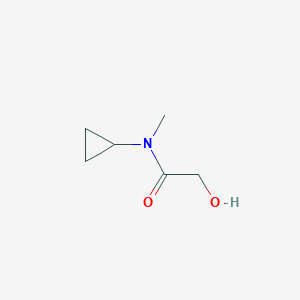
![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)
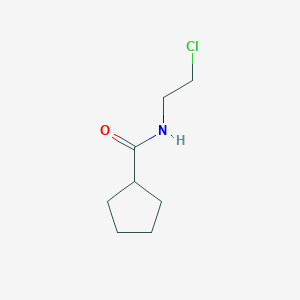
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)